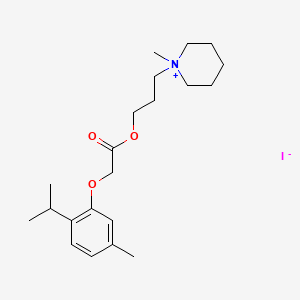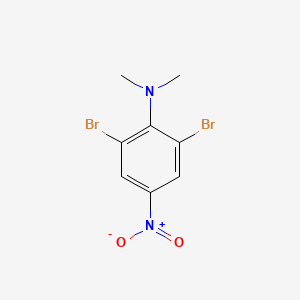
2,6-Dibromo-N,N-dimethyl-4-nitroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dibromo-N,N-dimethyl-4-nitroaniline is an organic compound with the molecular formula C8H8Br2N2O2. It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by two methyl groups, and the aromatic ring is substituted with two bromine atoms and a nitro group. This compound is known for its applications in various chemical syntheses and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-N,N-dimethyl-4-nitroaniline typically involves the bromination of N,N-dimethyl-4-nitroaniline. The reaction is carried out in an aqueous acidic medium using bromide-bromate salts. The process is efficient and environmentally friendly, as it avoids the use of organic solvents .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route. The reaction conditions are optimized to ensure high yield and purity. The product is purified through filtration and washing with water, and the aqueous acidic filtrate can be recycled multiple times without loss of product quality .
化学反応の分析
Types of Reactions
2,6-Dibromo-N,N-dimethyl-4-nitroaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different products depending on the oxidizing agents used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Catalysts like palladium on carbon (Pd/C) are used along with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products Formed
Substitution: Products vary based on the substituent introduced.
Reduction: The primary product is 2,6-dibromo-N,N-dimethyl-4-aminoaniline.
Oxidation: Products depend on the extent of oxidation and the specific oxidizing agent used.
科学的研究の応用
2,6-Dibromo-N,N-dimethyl-4-nitroaniline is used in various scientific research applications:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of flame retardants and other specialty chemicals.
作用機序
The mechanism of action of 2,6-Dibromo-N,N-dimethyl-4-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine atoms may also play a role in modulating the compound’s reactivity and interactions with biological molecules .
類似化合物との比較
Similar Compounds
- 2,6-Dibromo-4-nitroaniline
- 2,6-Diiodo-4-nitroaniline
- 2,6-Dichloro-4-nitroaniline
- 2,6-Dibromo-4-aminoaniline
Uniqueness
2,6-Dibromo-N,N-dimethyl-4-nitroaniline is unique due to the presence of both bromine atoms and the N,N-dimethyl group. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in chemical synthesis and industrial processes .
特性
CAS番号 |
24402-71-9 |
|---|---|
分子式 |
C8H8Br2N2O2 |
分子量 |
323.97 g/mol |
IUPAC名 |
2,6-dibromo-N,N-dimethyl-4-nitroaniline |
InChI |
InChI=1S/C8H8Br2N2O2/c1-11(2)8-6(9)3-5(12(13)14)4-7(8)10/h3-4H,1-2H3 |
InChIキー |
FALPCTLIMJBORS-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=C(C=C(C=C1Br)[N+](=O)[O-])Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(6-Methyl-3,4-dihydrobenzo[h]quinolin-1(2H)-yl)(phenyl)methanone](/img/structure/B14683784.png)
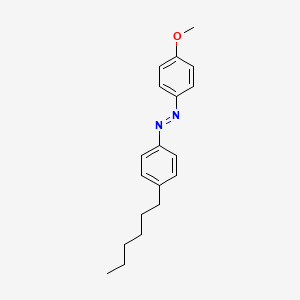
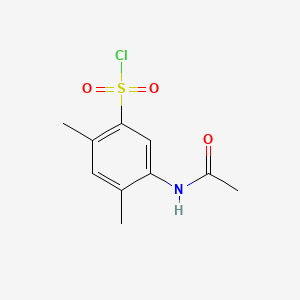
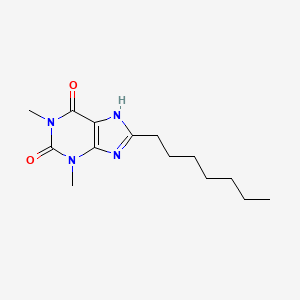
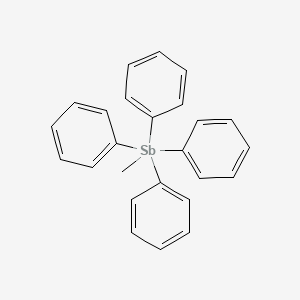

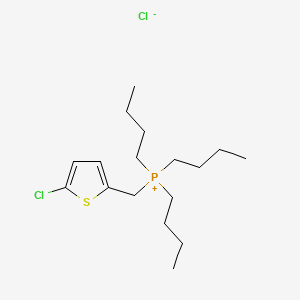
![(11-amino-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl)methyl carbamate](/img/structure/B14683827.png)
![Ethyl 4-[[2-[4-(4-ethoxycarbonylanilino)quinolin-2-yl]quinolin-4-yl]amino]benzoate](/img/structure/B14683838.png)
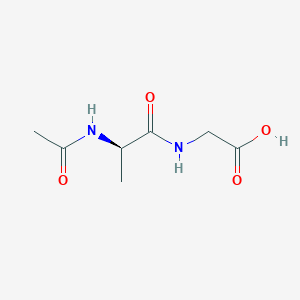
![2-[(E)-(2-Chlorophenyl)diazenyl]-3-oxo-N-phenylbutanamide](/img/structure/B14683848.png)
![9-(1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl)-n-methyl-n-propylnonanamide](/img/structure/B14683856.png)
![2-[4-(2-Phenylethenyl)phenyl]-1-benzothiophene](/img/structure/B14683875.png)
